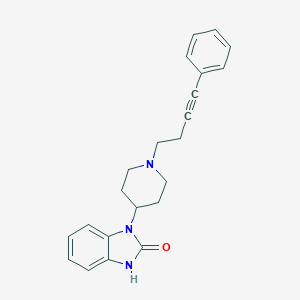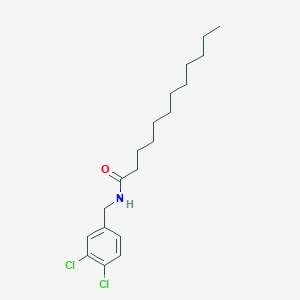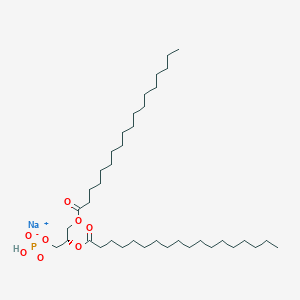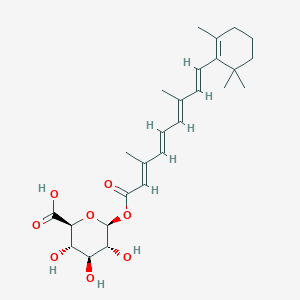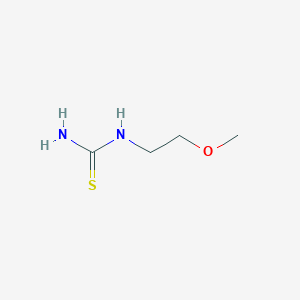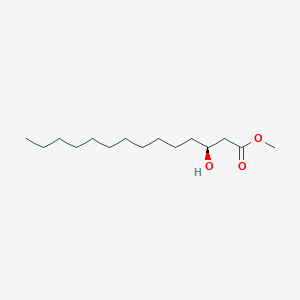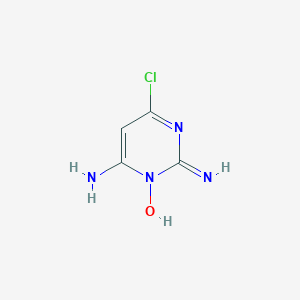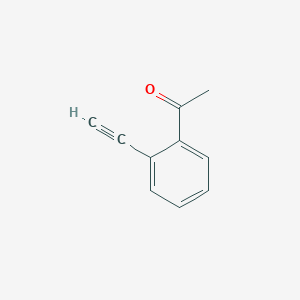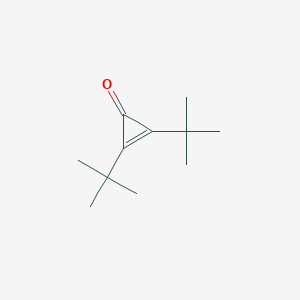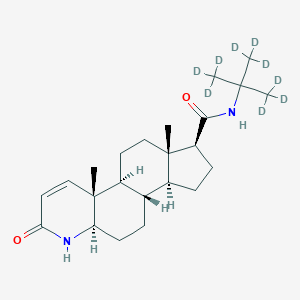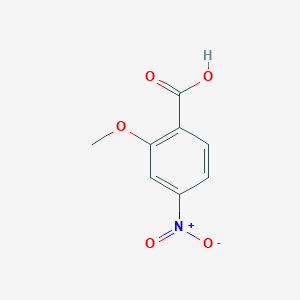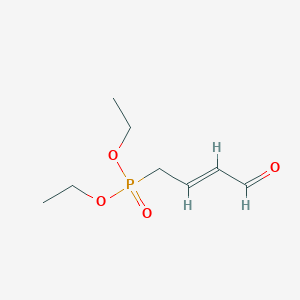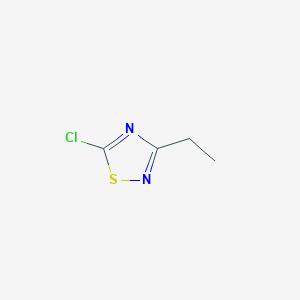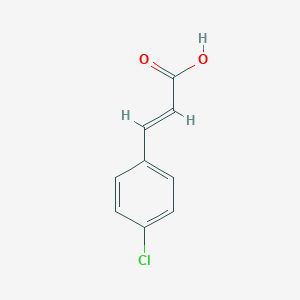
4-Chlorocinnamic acid
Overview
Description
4-Chlorocinnamic acid is an organochlorine compound comprising trans-cinnamic acid having a chloro substituent at the 4-position on the phenyl ring . It is functionally related to trans-cinnamic acid .
Synthesis Analysis
A collection of structurally related 4-chlorocinnamic acid esters was prepared using Fischer esterification reactions, alkyl or aryl halide esterification, and Mitsunobu and Steglich reactions .Molecular Structure Analysis
4-Chlorocinnamic acid has a molecular formula of C9H7ClO2 . It contains total 19 bond(s); 12 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
The photochemical dynamics of crystals composed of 4-chlorocinnamic acid, whose photochemistry is dominated by an irreversible [2+2] photodimerization reaction, have been studied . The frontier orbital energy gap of 4CCA shows that it is highly reactive .Physical And Chemical Properties Analysis
4-Chlorocinnamic acid has a density of 1.3±0.1 g/cm3, a boiling point of 325.3±17.0 °C at 760 mmHg, and a flash point of 150.5±20.9 °C . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Application in Cancer Research
Specific Scientific Field
Oncology, specifically the study of cancer cell apoptosis .
Summary of the Application
4-Chlorocinnamic acid derivatives have been found to have significant activities in the apoptosis of cancer cells . This means they can induce programmed cell death in cancer cells, which is a promising avenue for cancer treatment.
Methods of Application
The derivatives of 4-Chlorocinnamic acid are synthesized and then applied to cancer cells in a controlled laboratory setting . The exact procedures and parameters would depend on the specific type of cancer cells being studied.
Results or Outcomes
While the exact results and quantitative data are not available, the study suggests that 4-Chlorocinnamic acid derivatives show promise in inducing apoptosis in cancer cells .
Application in Electrophilic, Nucleophilic and Free Radical Reactive Sites
Specific Scientific Field
Organic Chemistry, specifically the study of electrophilic, nucleophilic and free radical reactive sites .
Summary of the Application
4-Chlorocinnamic acid has been used in studies to predict electrophilic, nucleophilic and free radical reactive sites . These sites are important in many chemical reactions, and understanding them can help in the design of new chemical compounds.
Methods of Application
The local softness values of 4-Chlorocinnamic acid are used in predicting the electrophilic, nucleophilic and free radical reactive sites . The exact methods and parameters would depend on the specific study.
Results or Outcomes
The exact results and quantitative data are not available, but the study suggests that 4-Chlorocinnamic acid can be useful in predicting electrophilic, nucleophilic and free radical reactive sites .
Application in Fischer Esterification Reactions
Specific Scientific Field
Organic Chemistry, specifically Fischer Esterification Reactions .
Summary of the Application
4-Chlorocinnamic acid esters have been prepared using Fischer esterification reactions . This is a type of chemical reaction that produces an ester from a carboxylic acid and an alcohol.
Methods of Application
The esters of 4-Chlorocinnamic acid are prepared using Fischer esterification reactions, alkyl or aryl halide esterification, and Mitsunobu and Steglich reactions .
Results or Outcomes
The esters derived from 4-Chlorocinnamic acid were obtained, with yields varying from 26.3% to 97.6% .
Application in Antimicrobial Activity
Specific Scientific Field
Microbiology, specifically the study of antimicrobial activity .
Summary of the Application
4-Chlorocinnamic acid esters have been found to have significant antimicrobial activity . They have been tested against several strains of bacteria and yeast, including those of the species Candida albicans, Candida glabrata, Candida krusei, Candida guilliermondii, Pseudomonas aeruginosa, and Staphylococcus aureus .
Methods of Application
The esters of 4-Chlorocinnamic acid are synthesized and then applied to various strains of bacteria and yeast in a controlled laboratory setting . The exact procedures and parameters would depend on the specific type of microorganism being studied.
Results or Outcomes
The esters derived from 4-Chlorocinnamic acid were obtained, with yields varying from 26.3% to 97.6% . The ester methyl 4-chlorocinnamate showed efficacy against S. aureus . Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most effective esters in the antifungal examination .
Application as an Antioxidant
Specific Scientific Field
Pharmacology, specifically the study of antioxidants .
Summary of the Application
Derivatives of cinnamic acid, including 4-Chlorocinnamic acid, are believed to have antioxidant capabilities . These antioxidants can contribute to a variety of health advantages.
Methods of Application
The antioxidant capabilities of 4-Chlorocinnamic acid are studied in a laboratory setting . The exact methods and parameters would depend on the specific study.
Results or Outcomes
While the exact results and quantitative data are not available, the study suggests that 4-Chlorocinnamic acid and its derivatives have potential as antioxidants .
Application in Scavenging Reactive Oxygen Species (ROS)
Specific Scientific Field
Biochemistry, specifically the study of reactive oxygen species .
Summary of the Application
Phenolic derivatives of cinnamic acids, including 4-Chlorocinnamic acid, have been found to be promising candidates for use as antioxidant and anti-inflammatory medicines . They are effective against inflammation, oxidative damage, and oxidative stress .
Methods of Application
The antioxidant and anti-inflammatory capabilities of 4-Chlorocinnamic acid are studied in a laboratory setting . The exact methods and parameters would depend on the specific study.
Results or Outcomes
While the exact results and quantitative data are not available, the study suggests that 4-Chlorocinnamic acid and its derivatives are effective in scavenging reactive oxygen species .
Application in Antibacterial Activity
Specific Scientific Field
Microbiology, specifically the study of antibacterial activity .
Summary of the Application
Esters derived from 4-Chlorocinnamic acid have a broad spectrum of pharmacological properties that include antibacterial activity . They have been tested against several strains of bacteria .
Methods of Application
The esters of 4-Chlorocinnamic acid are synthesized and then applied to various strains of bacteria in a controlled laboratory setting . The exact procedures and parameters would depend on the specific type of bacteria being studied.
Results or Outcomes
The ester methyl 4-chlorocinnamate showed efficacy against S. aureus at the highest concentration tested .
Application in Antiviral Activity
Specific Scientific Field
Virology, specifically the study of antiviral activity .
Summary of the Application
Cinnamic acid derivatives, including 4-Chlorocinnamic acid, have been found to have antiviral activities . Both naturally occurring and synthetically produced forms of the compound have been identified for their antiviral activities .
Methods of Application
The antiviral capabilities of 4-Chlorocinnamic acid are studied in a laboratory setting . The exact methods and parameters would depend on the specific study.
Results or Outcomes
While the exact results and quantitative data are not available, the study suggests that 4-Chlorocinnamic acid and its derivatives have potential as antivirals .
Application in Antifungal Activity
Specific Scientific Field
Mycology, specifically the study of antifungal activity .
Summary of the Application
Esters derived from 4-Chlorocinnamic acid have been found to have significant antifungal activity . They have been tested against several strains of yeast, including those of the species Candida albicans, Candida glabrata, Candida krusei, Candida guilliermondii .
Methods of Application
The esters of 4-Chlorocinnamic acid are synthesized and then applied to various strains of yeast in a controlled laboratory setting . The exact procedures and parameters would depend on the specific type of yeast being studied.
Results or Outcomes
Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most effective esters in the antifungal examination (MIC = 0.13 and 0.024 μmol/mL, respectively) .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275521 | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 4-Chlorocinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Chlorocinnamic acid | |
CAS RN |
940-62-5, 1615-02-7 | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-p-Chlorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamic acid, p-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-p-Chlorocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-p-chlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-chlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



